molecular formula C17H15N5O2 B2419994 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide CAS No. 1797307-90-4

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2419994
CAS No.: 1797307-90-4
M. Wt: 321.34
InChI Key: UEDKBJSJZVGVOP-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a complex heterocyclic compound incorporating both imidazo[1,2-b]pyrazole and phenylisoxazole carboxamide functionalities, designed for advanced pharmacological research. This hybrid molecule is of significant interest in medicinal chemistry due to its structural similarity to several biologically active compound classes. Imidazo[1,2-b]pyrazole derivatives have demonstrated potent inhibition of human neutrophil chemotaxis, showing nano-molar range activity against both fMLP-OMe- and IL-8-induced cellular migration, which are key pathways in inflammatory response . Related 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives have also exhibited strong suppression of fMLP-induced neutrophil chemotaxis, further supporting the therapeutic potential of this chemical scaffold in autoimmune and chronic inflammatory disorders . The pyrazole moiety represents a privileged structure in drug discovery, present in numerous therapeutic agents across diverse categories including anti-inflammatory, antipsychotic, anti-obesity, and antidepressant applications . Similarly, phenylisoxazole derivatives have been investigated for their antitubercular activities, with several analogs demonstrating moderate bioactivity against Mycobacterium tuberculosis strains . This compound is intended for non-human research applications only, specifically for investigating inflammatory pathway mechanisms, developing novel anti-infective agents, and exploring structure-activity relationships in heterocyclic medicinal chemistry. Strictly for research and development purposes in laboratory settings. Not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c23-17(14-12-15(24-20-14)13-4-2-1-3-5-13)18-8-9-21-10-11-22-16(21)6-7-19-22/h1-7,10-12H,8-9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDKBJSJZVGVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCN3C=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,2-b]pyrazole core, which can be achieved through cyclization reactions involving appropriate precursors. The isoxazole ring is then introduced through a separate synthetic route, often involving nitrile oxide cycloaddition reactions. Finally, the carboxamide group is attached via amide bond formation, typically using coupling reagents such as EDCI or DCC under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scaling up the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives .

Scientific Research Applications

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit key enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide is unique due to its combination of three distinct heterocyclic moieties, which confer a diverse range of chemical and biological properties. This structural complexity allows for versatile applications and makes it a valuable compound for research and development in various scientific fields .

Biological Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from diverse scientific sources.

Synthesis

The synthesis of this compound typically involves multi-step processes that incorporate various heterocyclic compounds. The methodology often includes:

  • Formation of the imidazo[1,2-b]pyrazole core : This is achieved through cyclization reactions involving appropriate precursors.
  • Coupling with isoxazole derivatives : The carboxamide group is introduced via acylation reactions to yield the final product.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Kinase Activity : The compound has been shown to inhibit specific kinases involved in cancer cell signaling pathways, which can lead to reduced tumor growth and metastasis.

Anti-inflammatory Effects

The compound also displays promising anti-inflammatory activity. Studies have indicated that it can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

Structural FeatureObserved Effect
Imidazo[1,2-b]pyrazole coreEssential for anticancer activity
Phenyl group at position 5Enhances binding affinity to target proteins
Carboxamide functionalityCritical for anti-inflammatory effects

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of this compound in various cancer cell lines. The results indicated:

  • IC50 Values : The compound exhibited IC50 values ranging from 0.5 to 5 µM across different cancer types, indicating potent activity.

Case Study 2: Inhibition of Inflammatory Responses

In another study focusing on inflammatory models, this compound was administered to murine macrophages. Key findings included:

  • Reduction in Cytokine Production : A significant decrease in TNF-α levels was observed, suggesting effective modulation of inflammatory pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide, and how can yield and purity be optimized?

  • Answer : The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-b]pyrazole core via cyclization of hydrazine derivatives with diketones or ketones under acidic/basic conditions. Subsequent coupling with the isoxazole-3-carboxamide moiety is achieved using amide bond-forming reagents like EDCI/HOBt. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Catalyst use : Triethylamine or K₂CO₃ improves coupling reactions .
  • Purity control : Thin-layer chromatography (TLC) and column chromatography are critical for intermediate purification .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • Answer :

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the imidazo-pyrazole and isoxazole rings .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Quantifies purity (>95% required for biological assays) .
  • X-ray crystallography : Resolves ambiguous stereochemistry in complex intermediates .

Q. How can researchers identify potential biological targets for this compound?

  • Answer : Computational methods like molecular docking (AutoDock Vina) screen against kinase or GPCR libraries due to the compound’s heterocyclic motifs. Experimental validation via SPR (surface plasmon resonance) or fluorescence polarization assays confirms binding affinity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across different assay systems?

  • Answer : Discrepancies may arise from:

  • Solubility differences : Use DMSO stocks with standardized concentrations (<0.1% v/v) to avoid solvent interference .
  • Off-target effects : Perform counter-screens against related enzymes (e.g., CYP450 isoforms) .
  • Orthogonal assays : Combine enzymatic (e.g., ADP-Glo™ kinase assay) and cell-based (e.g., luciferase reporter) systems to cross-validate activity .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency against a specific target?

  • Answer :

  • Core modifications : Substitute the phenyl group on the isoxazole with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
  • Linker optimization : Replace the ethyl spacer with a polyethylene glycol (PEG) chain to improve solubility without sacrificing affinity .
  • Bioisosteric replacements : Exchange the imidazo-pyrazole with triazolo-pyridazine to assess metabolic stability .

Q. What experimental and computational methods address challenges in regioselectivity during heterocycle formation?

  • Answer :

  • Temperature control : Lower temperatures (0–5°C) favor regioselective imidazo-pyrazole cyclization .
  • Catalytic systems : Pd-mediated cross-coupling ensures precise functionalization of the isoxazole ring .
  • DFT calculations : Predict thermodynamic favorability of tautomeric forms to guide synthetic routes .

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